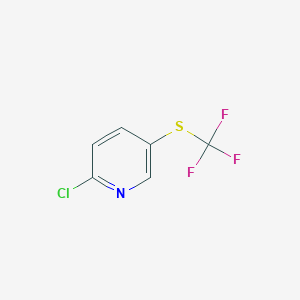

2-Chloro-5-(trifluoromethylthio)pyridine

描述

2-Chloro-5-(trifluoromethylthio)pyridine (CAS: 1204234-95-6) is a halogenated pyridine derivative with the molecular formula C₆H₃ClF₃NS and a molecular weight of 213.61 g/mol . It features a trifluoromethylthio (-SCF₃) group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the -SCF₃ group, which enhances metabolic stability and bioactivity.

属性

IUPAC Name |

2-chloro-5-(trifluoromethylsulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NS/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFOEFVOLUTFDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethylthio)pyridine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) solvent . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. The reaction is catalyzed by chromium oxide-aluminum (CrO-Al) at a temperature of 300°C and a space velocity of 288 h⁻¹, achieving a total yield of 66.6% .

化学反应分析

Types of Reactions

2-Chloro-5-(trifluoromethylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium salts, and the reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or NMP.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

科学研究应用

Agrochemical Applications

Herbicidal Activity

2-Chloro-5-(trifluoromethylthio)pyridine serves as an essential intermediate in the preparation of herbicides. It is particularly noted for its role in synthesizing pyridine compounds that exhibit herbicidal properties. For instance, it can be transformed into various herbicidal agents that target specific weeds while minimizing harm to crops .

Case Study: Synthesis of Herbicides

A notable case involves the synthesis of fluazifop, a potent herbicide derived from pyridine intermediates. The process utilizes this compound as a precursor, demonstrating its importance in developing effective agricultural chemicals .

Pharmaceutical Applications

Medicinal Chemistry

This compound has been explored for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. It has been implicated in the synthesis of compounds that inhibit cancer cell proliferation and inflammation .

Case Study: Development of TLR Inhibitors

Research by Bristol-Myers Squibb highlights the use of this compound in creating Toll-like receptor (TLR) inhibitors, which are crucial for modulating immune responses and treating autoimmune diseases .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves chlorination processes using various precursors such as 3-trifluoromethylpyridine. These methods have been optimized to enhance yield and purity, facilitating its use in further chemical reactions .

Table 1: Synthesis Conditions for this compound

| Method | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Vapour phase chlorination | 300 - 450 | Varies | High |

| Liquid phase chlorination | Room Temp - 100 | Varies | Moderate |

Research and Development Insights

Numerous studies have focused on the applications and synthesis of trifluoromethylpyridines and their derivatives, highlighting their versatility in both agrochemical and pharmaceutical contexts. The incorporation of trifluoromethylthio groups enhances biological activity, making these compounds valuable in drug discovery and agricultural formulations .

Table 2: Research Applications of Trifluoromethylpyridines

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Agrochemicals | Herbicide synthesis | EP0013474B1 |

| Pharmaceuticals | Drug development (TLR inhibitors) | WO2019126081 |

| Biochemical Research | Synthesis of bioactive compounds | J-Stage Article |

作用机制

The mechanism of action of 2-Chloro-5-(trifluoromethylthio)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit or activate specific enzymes or receptors .

相似化合物的比较

Substituent Variations in Pyridine Derivatives

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-Withdrawing Groups : The -SCF₃ group in the target compound offers superior stability compared to -CH₂Cl or -SCH₃, reducing hydrolysis susceptibility .

- Halogen Effects : Chlorine at C2 enhances pesticidal activity, while iodine (e.g., 2-Chloro-5-iodopyridine) facilitates Suzuki-Miyaura coupling in drug discovery .

Agrochemical Performance and Bee Toxicity

Pyridine derivatives are widely used in neonicotinoid insecticides. Recent studies prioritize compounds with reduced bee toxicity:

- Target Compound: Not directly evaluated in the provided evidence, but structurally similar to 2-chloro-5-(4,5-dihydroimidazol-1-ylmethyl)pyridine (prioritized for low bee toxicity; logLC50 > -0.3 indicates moderate acute toxicity) .

- Thiacloprid Analogues: Compounds like 4-{(6-chloropyridin-3-yl)methylamino}-5H-furan-2-one exhibit improved safety profiles (logBB < -1, indicating poor blood-brain barrier penetration) .

Physicochemical and Toxicokinetic Profiles

| Parameter | This compound | 2-Chloro-5-(chloromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)-5-(methylthio)pyridine |

|---|---|---|---|

| logP (Lipophilicity) | Estimated ~2.5 (high) | ~1.8 (moderate) | ~2.7 (high) |

| Acute Toxicity (logLC50) | Not reported | < -0.3 (high) | Not reported |

| BBB Penetration (logBB) | Likely < -1 (low CNS uptake) | < -1 | < -1 |

| VDss (L/kg) | ~0.7 (low tissue distribution) | ~0.7 | ~0.7 |

Notes:

- Compounds with logBB < -1 are less neurotoxic, making them safer for non-target organisms .

生物活性

2-Chloro-5-(trifluoromethylthio)pyridine is a heterocyclic compound notable for its unique chemical structure, which includes a chlorine atom and a trifluoromethylthio group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄ClF₃NS. The presence of the trifluoromethylthio group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The aromatic nature of the pyridine ring allows for various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can significantly influence its biological activity.

Antimicrobial Properties

Research indicates that this compound may exhibit antibacterial and antifungal properties. The structural features of the compound suggest potential interactions with microbial enzymes or receptors, which could inhibit their growth or function. For instance, compounds with trifluoromethyl groups are often associated with enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

Herbicidal Activity

This compound is also recognized for its herbicidal properties. It serves as an intermediate in the synthesis of herbicides, particularly those targeting specific metabolic pathways in plants. The chlorinated pyridine derivatives have been shown to interfere with plant growth by disrupting essential biochemical processes .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been documented to interact with various proteins and enzymes through non-covalent interactions. These interactions can affect multiple biochemical pathways, including signal transduction and metabolic regulation.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various chlorinated pyridine derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several known antibiotics, indicating its potential as a lead compound for further development in antimicrobial therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its safety and efficacy in therapeutic applications. Similar compounds have shown variable bioavailability influenced by their chemical structure and route of administration. Toxicological studies are necessary to evaluate the compound's safety profile before it can be considered for clinical use .

常见问题

Q. What are the key physical and chemical properties of 2-Chloro-5-(trifluoromethylthio)pyridine relevant to laboratory handling?

- Methodological Answer : The compound is a white to light yellow crystalline solid with a density of 1.417 g/mL at 25°C, melting point of 28–34°C, and boiling point of 147°C. Its flash point is 113°C (closed cup), indicating flammability risks. Key safety parameters include hazard classifications for skin/eye irritation (H315, H319) and systemic toxicity (STOT SE 3). Use N95 masks, gloves, and eye protection during handling. Store in a cool, dry, well-ventilated area away from incompatible materials .

| Property | Value |

|---|---|

| Melting Point | 28–34°C |

| Boiling Point | 147°C |

| Flash Point | 113°C (closed cup) |

| Density | 1.417 g/mL at 25°C |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2 |

Q. How can researchers synthesize this compound?

- Methodological Answer : A common method involves chlorination of 5-(trifluoromethyl)pyridine derivatives. For example, β-picoline undergoes vapor-phase chlorination to introduce the trifluoromethyl group, followed by selective chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux. Optimization of reaction time (6–8 hours) and stoichiometric ratios (1:1.2 substrate:POCl₃) yields >85% purity. Purification via fractional distillation or recrystallization in hexane/ethyl acetate mixtures is recommended .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹³C-NMR (126 MHz in CDCl₃) to confirm the pyridine ring structure and substituent positions. ¹⁹F-NMR (282 MHz) verifies the trifluoromethyl group integration. GC-MS with a polar capillary column (e.g., DB-5) ensures purity (>97%). For structural elucidation, high-resolution mass spectrometry (HRMS) and IR spectroscopy (C-F stretching at 1120–1250 cm⁻¹) are essential .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization reactions?

- Methodological Answer : The chlorine atom at the 2-position and the trifluoromethylthio group at the 5-position create steric and electronic biases. For nucleophilic substitution (e.g., amination), use bulky bases like LDA to deprotonate intermediates and direct reactivity to the 3-position. Transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) selectively modifies the 4-position. Computational DFT studies (B3LYP/6-31G*) predict charge distribution, guiding reagent selection .

Q. What strategies mitigate decomposition during high-temperature reactions?

- Methodological Answer : Decomposition above 150°C is linked to C-S bond cleavage in the trifluoromethylthio group. Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF, 66°C) to reduce thermal stress. Add radical inhibitors (e.g., BHT) at 0.1–1 mol% to suppress side reactions. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate before degradation .

Q. How does computational modeling predict reactivity in cross-coupling reactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions between the compound and catalysts. For example, the electron-withdrawing trifluoromethylthio group lowers the LUMO energy (-1.8 eV), enhancing oxidative addition with Pd(0). Solvent parameters (e.g., dielectric constant of DMF) are integrated into COSMO-RS simulations to optimize coupling yields (>90% with Buchwald-Hartwig conditions) .

Q. What are the implications of conflicting bioactivity data in antimicrobial studies?

- Methodological Answer : Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) may arise from assay conditions. Standardize protocols: use Mueller-Hinton broth, pH 7.2, and 18–24-hour incubation. Check for efflux pump interference with phenylalanine-arginine β-naphthylamide (PAβN). Confirm membrane-targeting activity via fluorescence microscopy (propidium iodide uptake) .

Data Contradictions and Resolution

Q. Why do reported melting points vary between 28°C and 34°C?

- Methodological Answer : Variations arise from polymorphism or impurities. Recrystallize the compound from anhydrous ethanol and analyze via differential scanning calorimetry (DSC) to identify polymorphic forms (heating rate: 10°C/min). X-ray crystallography resolves structural differences. Purity >99% (HPLC) minimizes discrepancies .

Q. How to reconcile conflicting NMR shifts for the trifluoromethylthio group?

- Methodological Answer : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration influence chemical shifts. Record ¹⁹F-NMR at 282 MHz in CDCl₃ with a 0.1 M concentration. Reference internal TMS for ¹³C and external CFCl₃ for ¹⁹F. Anisotropy from the pyridine ring may cause minor shifts (±0.5 ppm) .

Safety and Compliance

Q. What are the best practices for disposing of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。